
(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of two oxazoline rings attached to an isoindoline core, with phenyl groups adding to its structural complexity.
Wirkmechanismus
Mode of Action
It is known that the compound is involved in a copper (ii)-catalyzed annulation-enabled radical addition cascade . This process enables a completely regio- and stereoselective strategy to access (1Z,3Z)-1,3-bismethyleneisobenzofurans .
Biochemical Pathways
The compound is involved in the oxidative cyclization of α-carbonyl-γ-alkynyl sulfoxonium ylides . This process proceeds through regioselective 5- exo-dig oxo-cyclization followed by stereoselective radical addition reaction
Result of Action
The compound has been synthesized and tested for anti-inflammatory and analgesic properties , suggesting potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves multi-step organic reactions. One common method includes the condensation of isoindoline derivatives with oxazoline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z,3Z)-1,3-Bis((®-4-methyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
- (1Z,3Z)-1,3-Bis((®-4-ethyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Uniqueness
Compared to similar compounds, (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline stands out due to the presence of phenyl groups, which enhance its reactivity and potential applications. The phenyl groups contribute to the compound’s stability and ability to participate in a wider range of chemical reactions.
Eigenschaften
IUPAC Name |
(4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRKRIUSANJDJX-HQJCERPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC(=N[C@@H]1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@@H](CO4)C5=CC=CC=C5)/C6=CC=CC=C36 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
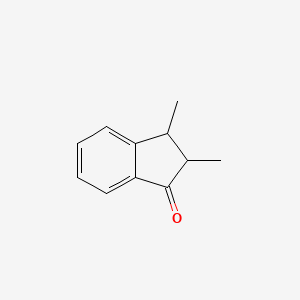
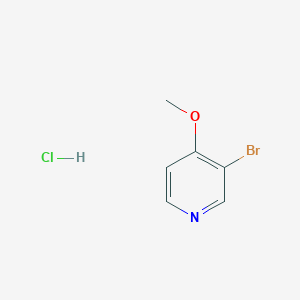

![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)
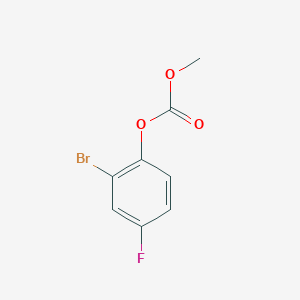

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride](/img/structure/B6302623.png)
![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)
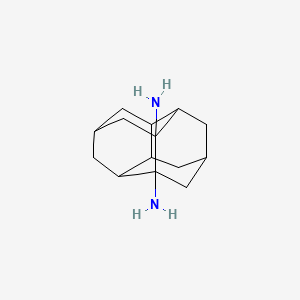

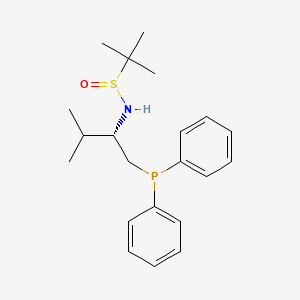
![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)
![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
